Mycophenolic acid

Übersicht

Beschreibung

Mycophenolic acid is a potent immunosuppressant agent derived from the fungus Penicillium stoloniferum. It is primarily used to prevent organ transplant rejection and has shown antibacterial, antifungal, and antiviral properties . This compound works by inhibiting de novo purine biosynthesis, which is essential for the proliferation of lymphocytes .

Wissenschaftliche Forschungsanwendungen

Mycophenolsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Mycophenolsäure entfaltet ihre Wirkung durch die selektive Hemmung der Inosinmonophosphatdehydrogenase, einem Enzym, das für die De-novo-Synthese von Guanosinnukleotiden entscheidend ist . Diese Hemmung führt zu einem Mangel an Guanosinnukleotiden, die für die Proliferation von T- und B-Lymphozyten unerlässlich sind . Als Folge unterdrückt Mycophenolsäure zellvermittelte Immunantworten und Antikörperbildung .

Biochemische Analyse

Biochemical Properties

Mycophenolic acid plays a significant role in biochemical reactions by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of guanine nucleotides . This inhibition leads to a decrease in guanosine triphosphate (GTP) levels, which are essential for DNA and RNA synthesis. This compound interacts with various biomolecules, including IMPDH, and prevents the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), thereby reducing the availability of guanine nucleotides .

Cellular Effects

This compound affects various types of cells and cellular processes. It has a cytostatic effect on T and B lymphocytes, inhibiting their proliferation . This compound also suppresses antibody formation by B lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by reducing the availability of guanine nucleotides .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), which is crucial for the synthesis of guanine nucleotides . By binding to IMPDH, this compound prevents the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), leading to a decrease in guanosine triphosphate (GTP) levels . This reduction in GTP levels affects DNA and RNA synthesis, ultimately inhibiting the proliferation of lymphocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly hydrolyzed to its active form, this compound, which has a half-life of approximately 17.9 hours . Over time, this compound can degrade, leading to a decrease in its immunosuppressive effects. Long-term studies have shown that this compound can cause gastrointestinal adverse effects, including diarrhea and nausea .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits lymphocyte proliferation without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including gastrointestinal disturbances and bone marrow suppression . Threshold effects have been observed, with higher doses leading to more pronounced immunosuppressive effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of inosine monophosphate dehydrogenase (IMPDH) . This inhibition affects the de novo synthesis of guanine nucleotides, leading to a decrease in guanosine triphosphate (GTP) levels . This compound is metabolized in the liver by glucuronidation, forming this compound glucuronide (MPAG), which is then excreted in the urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound in the blood, with up to 97% of the compound bound to albumin . This compound is absorbed in the small intestine and distributed to various tissues, including the liver, where it undergoes metabolism . The compound’s distribution is influenced by its binding to plasma proteins and its ability to cross cell membranes .

Subcellular Localization

The subcellular localization of this compound involves its distribution to various cellular compartments. This compound biosynthetic enzymes are compartmentalized, with the polyketide synthase MpaC’ located in the cytosol, the prenyltransferase MpaA’ associated with the Golgi apparatus, and the oxygenase MpaB’ bound to the endoplasmic reticulum . This compartmentalization is essential for the proper functioning of the biosynthetic pathway and the compound’s immunosuppressive effects .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Mycophenolsäure kann durch mikrobielle Fermentation unter Verwendung verschiedener Penicillium-Arten, einschließlich Penicillium brevicompactum, synthetisiert werden . Die Produktion erfolgt durch Submersfermentation, wobei die Ausbeute durch Anpassung von Faktoren wie Kohlenstoff- und Stickstoffquellen, Phosphatquellen, Temperatur und pH-Wert optimiert werden kann . Der Fermentationsprozess dauert typischerweise etwa 180 Stunden, und das Produkt wird mittels Hochleistungsflüssigkeitschromatographie gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Mycophenolsäure beinhaltet die großtechnische Fermentation in Rührfermentern. Der Prozess umfasst die Optimierung des Fermentationsmediums und der Bedingungen, um die Ausbeute zu maximieren. Das Natriumsalz der Mycophenolsäure und Mycophenolatmofetil, ein Derivat, werden ebenfalls für die klinische Verwendung hergestellt .

Analyse Chemischer Reaktionen

Reaktionstypen

Mycophenolsäure unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Es ist bekannt, dass sie die Inosinmonophosphatdehydrogenase hemmt, die für die Guanosinsynthese in Lymphozyten unerlässlich ist .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit Mycophenolsäure verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Bedingungen für diese Reaktionen sind typischerweise milde bis moderate Temperaturen und ein neutraler bis leicht saurer pH-Wert .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen von Mycophenolsäure entstehen, sind ihr Natriumsalz und Mycophenolatmofetil. Diese Derivate werden klinisch zur Verhinderung der Organtransplantatabstoßung verwendet .

Wirkmechanismus

Mycophenolic acid exerts its effects by selectively inhibiting inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanosine nucleotides . This inhibition leads to a depletion of guanosine nucleotides, which are essential for the proliferation of T and B lymphocytes . As a result, this compound suppresses cell-mediated immune responses and antibody formation .

Vergleich Mit ähnlichen Verbindungen

Mycophenolsäure ist einzigartig in ihren potenten immunsuppressiven Eigenschaften und ihrer Fähigkeit, die Inosinmonophosphatdehydrogenase zu hemmen. Ähnliche Verbindungen umfassen:

Azathioprin: Ein weiteres Immunsuppressivum, das zur Verhinderung der Organtransplantatabstoßung eingesetzt wird, jedoch mit einem anderen Wirkmechanismus.

Methotrexat: Wird zur Behandlung von Autoimmunerkrankungen und bestimmten Krebsarten eingesetzt, hemmt es die Dihydrofolat-Reduktase und beeinflusst so die Purin- und Pyrimidinsynthese.

Ciclosporin: Ein Immunsuppressivum, das die Calcineurin hemmt und die Aktivierung von T-Zellen verhindert.

Mycophenolsäure zeichnet sich durch ihre spezifische Hemmung der Inosinmonophosphatdehydrogenase und ihre Wirksamkeit bei der Verhinderung der Organtransplantatabstoßung aus .

Eigenschaften

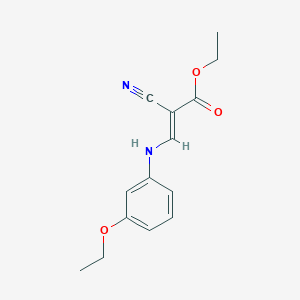

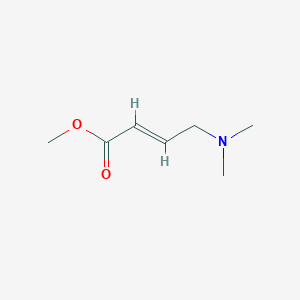

IUPAC Name |

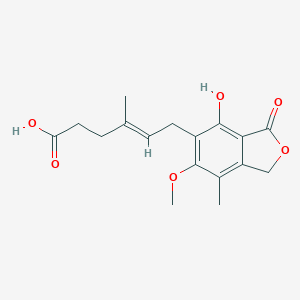

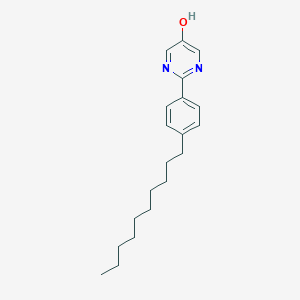

6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNSFSBZBAHARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860315 | |

| Record name | 6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-60-3 | |

| Record name | 6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of MPA?

A1: MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) [, ]. IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides.

Q2: How does MPA's inhibition of IMPDH lead to immunosuppression?

A2: By inhibiting IMPDH, MPA depletes intracellular guanine nucleotide pools, particularly in lymphocytes [, ]. Lymphocytes rely heavily on the de novo pathway for guanine nucleotide synthesis, making them particularly susceptible to MPA's effects. This depletion inhibits lymphocyte proliferation and function, ultimately leading to immunosuppression.

Q3: Does MPA affect other cell types besides lymphocytes?

A3: While MPA primarily targets lymphocytes, it can impact other cell types if they rely heavily on the de novo pathway for guanine nucleotide synthesis []. One study found that MPA altered endothelial cell nucleotide levels, leading to changes in membrane glycosylation and E-selectin expression [].

Q4: What is the molecular formula and weight of MPA?

A4: The molecular formula for MPA is C17H20O6, and its molecular weight is 320.34 g/mol [, ].

Q5: Is there information available about the spectroscopic data for MPA?

A5: Unfortunately, the provided abstracts do not offer detailed spectroscopic data for MPA. Further research in spectroscopic databases or full-text articles is recommended.

Q6: How stable is MPA under various storage conditions?

A6: One study investigating an Emit assay for MPA found that samples were stable under various storage conditions, although storage at -20°C is recommended for periods longer than one day []. Specific stability data under varying pH, temperature, and light exposure would require further investigation.

Q7: What is the active metabolite of mycophenolate mofetil (MMF)?

A7: MMF is rapidly hydrolyzed to MPA, its pharmacologically active metabolite, after oral administration [, ].

Q8: How is MPA metabolized in the body?

A8: MPA is primarily metabolized by glucuronidation to its inactive metabolite, mycophenolic acid glucuronide (MPAG), and a lesser extent to its acyl glucuronide (AcMPAG) [, ].

Q9: What enzyme is responsible for the deglucuronidation of AcMPAG in the liver?

A9: Research has identified α/β hydrolase domain containing 10 (ABHD10) as the enzyme responsible for AcMPAG deglucuronidation in the human liver []. This enzyme could potentially influence the incidence of MPA-induced immunotoxicity associated with AcMPAG.

Q10: Does the co-administration of other immunosuppressants affect MPA pharmacokinetics?

A10: Yes, several studies have shown that co-administration of other immunosuppressants, particularly ciclosporin and sirolimus, can significantly alter the pharmacokinetics of MPA [, , ]. For instance, patients taking MMF with sirolimus experience higher MPA exposure and lower MPA metabolite exposure than those treated with MMF and ciclosporin [].

Q11: Does pantoprazole affect the bioavailability of MMF and enteric-coated mycophenolate sodium (EC-MPS)?

A11: Research indicates that while pantoprazole significantly lowers MPA exposure following MMF administration, it does not alter the pharmacokinetics of EC-MPS []. This differential effect could be attributed to the different formulations and absorption mechanisms of the two drugs.

Q12: Is there a correlation between MPA exposure and clinical outcomes in transplant recipients?

A12: Yes, studies have shown that MPA exposure, often measured as the area under the concentration-time curve (AUC), is correlated with both the risk of acute rejection and the occurrence of chronic lung allograft dysfunction in transplant recipients [, ].

Q13: How does MPA exposure vary among patients?

A13: MPA exhibits significant interpatient pharmacokinetic variability, influenced by factors such as race, sex, concurrent medications, and enterohepatic circulation [, ].

Q14: Can limited sampling strategies accurately estimate MPA exposure?

A14: Several studies have explored limited sampling strategies (LSS) to estimate MPA AUC [, , ]. While some LSS models show promise, their accuracy can vary depending on the patient population and the specific time points used for sampling.

Q15: Are there any known toxicities associated with MPA?

A15: MPA has been associated with hematologic abnormalities, viral infections, and an increased risk of certain cancers, particularly in long-term use []. Close monitoring of patients on MPA therapy is crucial to manage potential adverse effects.

Q16: Are there any specific drug delivery strategies being explored for MPA?

A16: While the provided abstracts do not delve into specific drug delivery strategies for MPA, research in this area could focus on improving targeted delivery to lymphocytes or reducing systemic exposure to minimize side effects.

Q17: What analytical methods are commonly used to measure MPA concentrations?

A17: High-performance liquid chromatography (HPLC) with UV or fluorescence detection and enzyme immunoassays are commonly used to measure MPA concentrations in biological samples [, , , ].

Q18: What considerations are important for developing an analytical method for MPA?

A18: Key considerations include sensitivity, specificity (especially regarding MPA metabolites like MPAG and AcMPAG), linearity, accuracy, precision, and the ability to process a high volume of samples [].

Q19: Can resistance to MPA develop?

A19: Yes, resistance to MPA can occur. One study found that resistant neuroblastoma cells exhibited a 5.4-fold increase in IMPDH activity compared to sensitive cells, suggesting a potential resistance mechanism [].

Q20: What are the alternatives to MPA in immunosuppressive therapy?

A20: Other immunosuppressive agents used in transplantation include calcineurin inhibitors (e.g., tacrolimus, cyclosporine), mTOR inhibitors (e.g., sirolimus, everolimus), and anti-thymocyte globulins [, ]. The choice of immunosuppressive regimen depends on various factors, including the type of transplant, patient characteristics, and risk factors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B142884.png)

![(2R,3R)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one](/img/structure/B142892.png)